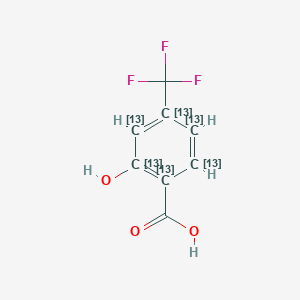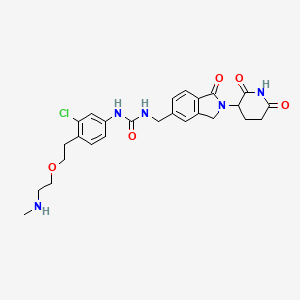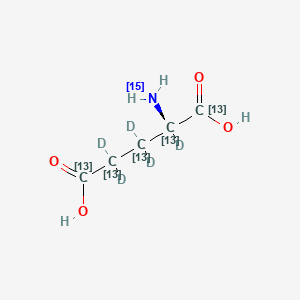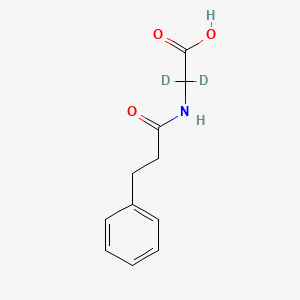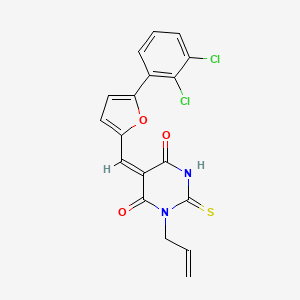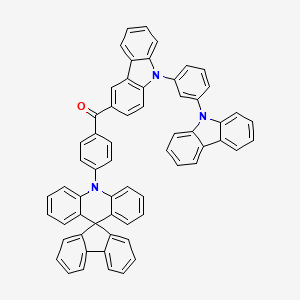
mCP-BP-SFAC
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
mCP-BP-SFAC is a luminogenic molecule known for its strong sky-blue delayed fluorescence. It exhibits photoluminescence peaks at approximately 483 nm and has delayed fluorescence lifetimes ranging from 5.4 to 5.7 microseconds . This compound is primarily used in scientific research and has shown significant potential in various applications, particularly in the field of organic light-emitting diodes (OLEDs).
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of mCP-BP-SFAC involves the construction of a donor-acceptor framework. The donor component is typically a carbazole derivative, while the acceptor is a carbonyl core. The synthesis process includes the following steps:
Formation of the Donor Component: The carbazole derivatives are synthesized through a series of reactions involving halogenation and coupling reactions.
Formation of the Acceptor Component: The carbonyl core is prepared through oxidation reactions.
Coupling of Donor and Acceptor Components: The donor and acceptor components are coupled using a bridging phenyl group to form the final this compound molecule.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process is optimized to ensure high yield and purity of the final product. The reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to achieve the desired product quality.
化学反应分析
Types of Reactions
mCP-BP-SFAC undergoes various chemical reactions, including:
Oxidation: The carbonyl core can be further oxidized to form different derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The phenyl groups can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents and nucleophiles are commonly used for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different photophysical properties.
科学研究应用
mCP-BP-SFAC has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent dye in various chemical analyses and assays.
Biology: Employed in bioimaging and as a marker in biological studies.
Medicine: Investigated for potential use in diagnostic imaging and therapeutic applications.
Industry: Utilized in the development of high-efficiency OLEDs and other optoelectronic devices.
作用机制
The mechanism of action of mCP-BP-SFAC involves its ability to exhibit delayed fluorescence through a process known as thermally activated delayed fluorescence (TADF). This process involves the following steps:
Excitation: The molecule absorbs light and transitions to an excited singlet state.
Intersystem Crossing: The excited singlet state undergoes intersystem crossing to form a triplet state.
Reverse Intersystem Crossing: The triplet state undergoes reverse intersystem crossing to return to the singlet state, emitting light in the process.
相似化合物的比较
Similar Compounds
CP-BP-SFAC: Similar structure but with different photophysical properties.
TCP-BP-SFAC: Exhibits stronger delayed fluorescence and higher photoluminescence quantum yield.
P-BP-SFAC: Shows stronger intramolecular charge transfer effects.
Uniqueness
mCP-BP-SFAC is unique due to its balanced ambipolar carrier transport and excellent photoluminescence efficiency in neat films. It provides a high external quantum efficiency, making it highly suitable for use in OLEDs and other optoelectronic applications .
属性
分子式 |
C62H39N3O |
|---|---|
分子量 |
842.0 g/mol |
IUPAC 名称 |
[9-(3-carbazol-9-ylphenyl)carbazol-3-yl]-(4-spiro[acridine-9,9'-fluorene]-10-ylphenyl)methanone |
InChI |
InChI=1S/C62H39N3O/c66-61(40-32-35-42(36-33-40)63-59-30-13-8-25-53(59)62(54-26-9-14-31-60(54)63)51-23-6-1-18-45(51)46-19-2-7-24-52(46)62)41-34-37-58-50(38-41)49-22-5-12-29-57(49)65(58)44-17-15-16-43(39-44)64-55-27-10-3-20-47(55)48-21-4-11-28-56(48)64/h1-39H |
InChI 键 |
DLCCRPLLKXDGMD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C24C5=CC=CC=C5N(C6=CC=CC=C46)C7=CC=C(C=C7)C(=O)C8=CC9=C(C=C8)N(C1=CC=CC=C19)C1=CC=CC(=C1)N1C2=CC=CC=C2C2=CC=CC=C21 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


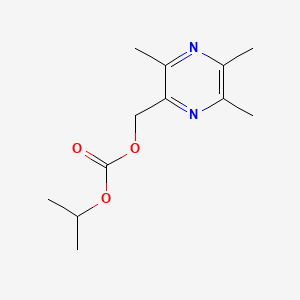
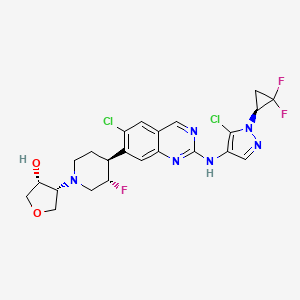
![2-[[2-[4-[(3-fluorobenzoyl)amino]anilino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]-N-methylthiophene-3-carboxamide](/img/structure/B12412754.png)
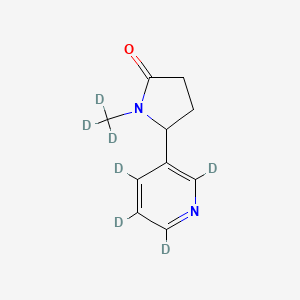
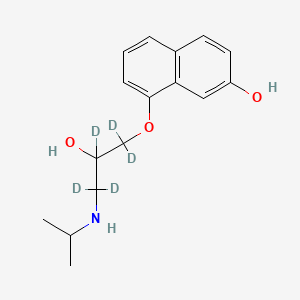
![(4S)-6-chloro-4-[2-(2,2,3,3-tetradeuteriocyclopropyl)ethynyl]-4-(trifluoromethyl)-1,3-dihydroquinazolin-2-one](/img/structure/B12412765.png)
